Product packaging for [(2-Bromo-1-phenylethoxy)methyl]benzene(Cat. No.:)

[(2-Bromo-1-phenylethoxy)methyl]benzene

Cat. No.: B13070645
M. Wt: 291.18 g/mol
InChI Key: CYABZTRBAPHWND-UHFFFAOYSA-N
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Description

[(2-Bromo-1-phenylethoxy)methyl]benzene is a chemical compound with the CAS Registry Number 6589-31-7 and a molecular formula of C15H15BrO, corresponding to a molecular weight of 291.18 g/mol . This structure features a benzene ring attached to an ethoxy chain that is terminated with a bromine atom, a configuration that makes it a valuable synthetic intermediate in organic chemistry research. The presence of the benzyl ether and a reactive benzyl bromo group in its molecular architecture makes it a versatile building block for constructing more complex molecules. Researchers can utilize this compound in various synthetic pathways, including nucleophilic substitution reactions, where the bromine serves as a good leaving group, or in the synthesis of novel ethers and chiral ligands. Its application is primarily focused on the discovery and development of new pharmaceutical compounds and advanced materials. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage instructions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15BrO B13070645 [(2-Bromo-1-phenylethoxy)methyl]benzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H15BrO

Molecular Weight

291.18 g/mol

IUPAC Name

(2-bromo-1-phenylethoxy)methylbenzene

InChI

InChI=1S/C15H15BrO/c16-11-15(14-9-5-2-6-10-14)17-12-13-7-3-1-4-8-13/h1-10,15H,11-12H2

InChI Key

CYABZTRBAPHWND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(CBr)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 1 Phenylethoxy Methyl Benzene

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comscitepress.org For [(2-Bromo-1-phenylethoxy)methyl]benzene, the analysis begins by identifying the key functional groups—an ether and a bromoalkane—and considering the most logical bond disconnections. amazonaws.com

Retrosynthetic analysis of this compound

Figure 1: Retrosynthetic analysis of the target molecule, highlighting the key C-O and C-Br bond disconnections.

The most prominent feature of the target molecule is its ether linkage. Disconnecting the C-O bonds offers two primary retrosynthetic pathways.

Disconnection (a): Cleavage of the bond between the oxygen and the benzylic methylene (B1212753) carbon suggests a reaction between the alkoxide of 2-bromo-1-phenylethanol (B177431) and an electrophilic benzyloxymethyl species like benzyl (B1604629) chloromethyl ether (BOMCl). This approach falls under the Williamson ether synthesis, a classic and versatile method for preparing ethers. libretexts.orgmasterorganicchemistry.com This reaction involves an S(_N)2 mechanism, where an alkoxide acts as a nucleophile to displace a halide or another leaving group. masterorganicchemistry.commasterorganicchemistry.com For this pathway to be effective, the electrophile should be unhindered, making primary halides like BOMCl ideal. libretexts.orgmasterorganicchemistry.com

Disconnection (b): An alternative disconnection of the bond between the oxygen and the chiral carbon of the phenylethoxy group would involve a nucleophilic benzyl methoxide (B1231860) and an electrophilic 2-bromo-1-phenylethyl derivative with a suitable leaving group.

Between these two options, pathway (a) is generally preferred as it utilizes a primary halide (BOMCl), which is highly favorable for the required S(_N)2 reaction, minimizing potential side reactions like elimination. libretexts.org

Another key disconnection involves the carbon-bromine (C-Br) bond. This strategy posits that the bromo moiety is introduced in the final stages of the synthesis. The precursor for this transformation would be a benzyloxymethyl ether of 1-phenylethanol (B42297).

This approach would involve synthesizing the ether first, followed by bromination. For example, direct bromination of the corresponding alcohol precursor, (benzyloxymethoxy)phenylethanol, could be achieved using various brominating agents. Reagents like phosphorus tribromide (PBr₃) are commonly used to convert alcohols to alkyl bromides. Alternatively, methods involving N-bromosuccinimide (NBS) could also be considered, particularly for allylic or benzylic bromination, although care must be taken to ensure selectivity. nih.gov

The carbon atom bonded to both the phenyl group and the ether oxygen is a stereocenter. Therefore, the synthesis of an enantiomerically pure target molecule requires a stereocontrolled synthesis of its key precursor, 2-bromo-1-phenylethanol. ontosight.ai

Several methods exist for the enantioselective synthesis of this precursor:

Asymmetric Reduction: A highly effective method is the asymmetric reduction of the prochiral ketone, 2-bromoacetophenone (B140003). This can be accomplished using various chiral catalysts and reducing agents, with reaction conditions optimized to achieve high enantiomeric excess (ee).

Biocatalytic Reduction: Certain microorganisms can reduce 2-bromoacetophenone with high enantioselectivity, offering a green chemistry approach. The enzyme's inherent stereopreference dictates the stereochemical outcome.

From Styrene (B11656): The synthesis can start from styrene, which reacts with bromine in the presence of water to form the bromohydrin, 2-bromo-1-phenylethanol. ontosight.aichemicalforums.com To achieve enantioselectivity, methods like the Sharpless asymmetric dihydroxylation followed by further functional group manipulation can be employed.

The choice of a specific enantiomer of 2-bromo-1-phenylethanol, whether (R) or (S), is critical as it directly determines the stereochemistry of the final product. ontosight.ainih.gov

Synthetic Routes via Benzyloxymethylation Approaches

Following the most promising retrosynthetic pathway, the synthesis is approached through the formation of the ether bond via benzyloxymethylation of the alcohol precursor.

This strategy involves the direct reaction of 2-bromo-1-phenylethanol with a benzyloxymethylating agent. The hydroxyl group of the alcohol is first converted into a more nucleophilic alkoxide by a suitable base. This alkoxide then reacts with the electrophilic benzyloxymethylating agent.

This specific method is a practical application of the Williamson ether synthesis. unl.edu Benzyl chloromethyl ether (BOMCl) serves as the electrophile, providing the benzyloxymethyl group. orgsyn.org

The reaction proceeds in two main steps:

Deprotonation: 2-Bromo-1-phenylethanol is treated with a strong base to deprotonate the hydroxyl group, forming the corresponding alkoxide. A common and effective base for this purpose is sodium hydride (NaH), which irreversibly deprotonates the alcohol, producing hydrogen gas that bubbles out of the solution. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Substitution: The resulting alkoxide acts as a potent nucleophile and attacks the electrophilic methylene carbon of BOMCl. This S(_N)2 displacement reaction results in the formation of the C-O ether bond and the expulsion of the chloride ion, yielding the final product, this compound. masterorganicchemistry.com

The reaction is typically carried out in a polar aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), which can solvate the cation of the alkoxide but does not interfere with the nucleophile. unl.edunumberanalytics.com

Reaction scheme for the synthesis of this compound

Figure 2: Reaction of 2-Bromo-1-phenylethanol with Benzyl Chloromethyl Ether (BOMCl) in the presence of a base.

Below is a table summarizing typical reaction parameters for this synthetic step, compiled from general procedures for the benzyloxymethylation of alcohols.

Table 1: Typical Reaction Conditions for Benzyloxymethylation of 2-Bromo-1-phenylethanol

ParameterConditionRationale
Substrate 2-Bromo-1-phenylethanolThe alcohol precursor providing the core structure.
Reagent Benzyl Chloromethyl Ether (BOMCl)Electrophile that introduces the benzyloxymethyl group. orgsyn.org
Base Sodium Hydride (NaH)A strong, non-nucleophilic base for forming the alkoxide. masterorganicchemistry.commasterorganicchemistry.com
Solvent Tetrahydrofuran (THF), AnhydrousA polar aprotic solvent that facilitates S(_N)2 reactions. numberanalytics.com
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic deprotonation; reaction then proceeds at RT.
Stoichiometry Base (1.1 eq.), BOMCl (1.1 eq.)A slight excess of base and electrophile ensures complete conversion of the alcohol.
Reaction Time 2-12 hoursMonitored by TLC until disappearance of the starting alcohol.

Benzyloxymethylation of 2-Bromo-1-phenylethanol

Alternative Benzylating Reagents for Alcohol Protection

The benzylation of the hydroxyl group in 2-bromo-1-phenylethanol is a crucial step. While the Williamson ether synthesis, employing a strong base and benzyl bromide, is a standard method, several alternative reagents have been developed to perform this transformation under milder or neutral conditions, which can be advantageous for sensitive substrates. organic-chemistry.orgias.ac.in

Benzyl Trichloroacetimidate (B1259523): For substrates that are not stable under basic conditions, benzyl trichloroacetimidate offers an effective method for benzylation under acidic catalysis. organic-chemistry.org

2-Benzyloxy-1-methylpyridinium Triflate (Dudley Reagent): This stable, neutral organic salt allows for the benzylation of a wide range of alcohols, including primary, secondary, and tertiary ones, simply upon warming. organic-chemistry.orgnih.govsigmaaldrich.comsigmaaldrich.com This reagent is particularly useful as it does not require acidic or basic promoters for the benzyl transfer. google.com An updated protocol allows for the in situ generation of the active reagent from 2-benzyloxypyridine and methyl triflate, which can be more convenient for infrequent use. nih.govbeilstein-journals.org

Triazine-Based Reagents:

2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT): This crystalline reagent can be used for acid-catalyzed O-benzylation of various alcohols, offering high atom economy. organic-chemistry.org

4-(4,6-diphenoxy-1,3,5-triazin-2-yl)-4-benzylmorpholinium trifluoromethanesulfonate (B1224126) (DPT-BM): This reagent is designed to spontaneously generate benzyl cation equivalents at room temperature when dissolved in a solvent, allowing for the benzylation of alcohols in the presence of a mild base like magnesium oxide. nih.gov

Copper-Catalyzed Benzylation: A method involving heating a primary or secondary alcohol with benzyl chloride and a catalytic amount of bis(acetylacetonato)copper(II) (Cu(acac)₂) provides the corresponding benzyl ether. This reaction can be run neat or in a solvent like THF. organic-chemistry.org

ReagentActivating ConditionsSubstrate CompatibilityKey Advantages
Benzyl TrichloroacetimidateAcidic (e.g., TfOH)Base-sensitive substratesMild acidic conditions
2-Benzyloxy-1-methylpyridinium TriflateNeutral (thermal)Wide range of alcoholsNeutral conditions, no promoters needed organic-chemistry.orgnih.govsigmaaldrich.com
2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT)Acidic (e.g., TfOH)Various functionalized alcoholsHigh atom economy organic-chemistry.org
DPT-BMNeutral (spontaneous)Various alcoholsSpontaneous generation of benzyl cation nih.gov
Benzyl Chloride / cat. Cu(acac)₂ThermalPrimary and secondary alcoholsSimple, solvent or neat conditions organic-chemistry.org

Synthesis of the 2-Bromo-1-phenylethanol Moiety

The 2-bromo-1-phenylethanol core is a key intermediate. Its synthesis can be achieved through several distinct routes, including the ring-opening of an epoxide or the direct bromination of a precursor alcohol.

A common and effective method for the synthesis of 2-bromo-1-phenylethanol is the regioselective ring-opening of styrene oxide (also known as 7,8-epoxystyrene). This reaction involves the attack of a bromide nucleophile on the epoxide ring.

The reaction of styrene oxide with a source of bromine, such as hydrogen bromide (HBr), is a well-established route to the desired bromohydrin. The regioselectivity of the ring-opening is a critical aspect. In the case of styrene oxide, the attack of the bromide ion typically occurs at the benzylic carbon, which can be attributed to the electronic stabilization of the developing positive charge at this position in the transition state, following an SN1-like mechanism. researchgate.net

Alternative procedures have been developed to achieve this transformation under mild and neutral conditions. For instance, the use of elemental bromine or iodine in the presence of specific catalysts, such as diamine podands or isonicotinic hydrazide, can afford the corresponding halohydrins in high yields and with excellent regioselectivity. researchgate.net Another approach involves the reaction of styrene with N-bromosuccinimide in moist DMSO, although this method may result in moderate yields. tandfonline.com A more efficient procedure involves the solvolysis of 1,2-dibromo-1-phenylethane in aqueous acetone, which selectively hydrolyzes the benzylic bromine to furnish 2-bromo-1-phenylethanol in high yield (93%). tandfonline.com

Reagent SystemConditionsKey Features
Hydrogen Bromide (HBr)VariesDirect and common method
N-Bromosuccinimide / moist DMSOVariesCan give moderate yields tandfonline.com
Elemental Bromine / CatalystMild, neutralHigh yield and regioselectivity researchgate.net
1,2-Dibromo-1-phenylethane / aq. AcetoneRefluxSelective solvolysis, high yield (93%) tandfonline.com

An alternative strategy for the synthesis of 2-bromo-1-phenylethanol involves the direct bromination of 1-phenylethanol. This approach requires the selective substitution of a hydrogen atom at the C2 position with bromine, while preserving the hydroxyl group at C1.

One common method is radical bromination. This reaction proceeds via a free-radical chain mechanism where a bromine radical abstracts a hydrogen atom from the benzylic position (C2) of 1-phenylethanol. The stability of the resulting benzylic radical intermediate is a key factor that drives the reaction to occur at the carbon adjacent to the phenyl group.

Reagents like phosphorus tribromide (PBr₃) are also frequently employed for the conversion of alcohols to alkyl bromides. organic-chemistry.org However, in the context of synthesizing 2-bromo-1-phenylethanol from 1-phenylethanol, this reagent would typically replace the hydroxyl group, leading to 1-bromo-1-phenylethane, not the desired isomer. Therefore, methods that favor substitution at the adjacent carbon, such as radical bromination, are necessary for this specific transformation.

The precursor, 1-phenylethanol, is readily accessible through several standard organic transformations. The choice of method often depends on the availability of starting materials. wikipedia.org

Reduction of Acetophenone (B1666503): A widely used laboratory method is the reduction of acetophenone. This can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a common choice for producing racemic 1-phenylethanol. wikipedia.org For enantioselective synthesis, asymmetric hydrogenation of acetophenone using chiral catalysts, such as Noyori-type catalysts, can yield the product with very high enantiomeric excess. wikipedia.orgchemicalbook.com

Grignard Reactions: The Grignard reaction provides a powerful tool for carbon-carbon bond formation. missouri.edumissouri.edu Two primary Grignard routes to 1-phenylethanol are:

Reaction of benzaldehyde (B42025) with a methyl Grignard reagent, such as methylmagnesium chloride or methylmagnesium bromide. wikipedia.orgquora.com

Reaction of a phenyl Grignard reagent, like phenylmagnesium bromide, with acetaldehyde. missouri.edumissouri.eduquora.comdoubtnut.com

In both cases, the reaction proceeds through a magnesium alkoxide salt intermediate, which is then hydrolyzed by treatment with aqueous acid to liberate the final 1-phenylethanol product. missouri.edumissouri.edu

Starting Material(s)Reagent(s)Product
Acetophenone1. NaBH₄2. WorkupRacemic 1-Phenylethanol wikipedia.org
Benzaldehyde1. CH₃MgCl2. H₃O⁺ workup1-Phenylethanol wikipedia.orgquora.com
Phenylmagnesium bromide1. Acetaldehyde (CH₃CHO)2. H₃O⁺ workup1-Phenylethanol missouri.edumissouri.edudoubtnut.com

Synthetic Routes via α-Bromoether Formation

An alternative disconnection for the target molecule involves the formation of the ether linkage by reacting an alcohol with an α-bromo ether species.

Etherification Reactions Utilizing α-Bromo Carbonyl Compounds

While not a direct synthesis of the target molecule, methodologies for the etherification of alcohols with α-bromo carbonyl compounds are relevant as they establish a similar C-O-C linkage adjacent to a carbon bearing a bromine atom. A recently developed catalytic method allows for the synthesis of sterically hindered ethers from α-bromo carbonyl compounds and alcohols. nih.gov This transformation is facilitated by an inexpensive copper(I) catalytic system (CuBr·SMe₂) with a phosphine (B1218219) ligand (e.g., PCy₃). The reaction proceeds at ambient temperature and tolerates a variety of functional groups. This method is particularly effective for coupling α-bromo carboxamides with primary, secondary, and even hindered tertiary alcohols, suggesting its potential applicability to related structures. nih.gov

Reductive Etherification Strategies

Reductive etherification provides a powerful alternative for the formation of ethers, including hindered benzyl ethers. This method typically involves the reaction of a carbonyl compound with an alcohol in the presence of a reducing agent. organic-chemistry.org For the synthesis of this compound, this could involve the reaction of benzaldehyde with 2-bromo-1-phenylethanol, followed by reduction.

A variety of catalysts and reducing agents can be employed for this transformation. Iron(III) chloride has been used to catalyze the reductive etherification of carbonyl compounds with triethylsilane and alkoxytrimethylsilane, affording the corresponding alkyl ethers in good to excellent yields under mild conditions. organic-chemistry.orgorganic-chemistry.org This approach is applicable to the formation of benzyl ethers. organic-chemistry.org

Other catalytic systems include well-defined cationic Ru-H complexes that use molecular hydrogen as the reducing agent in water, offering a highly chemoselective method for producing unsymmetrical ethers. organic-chemistry.org Organocatalysts, such as thioureas, have also been shown to catalyze the reductive condensation of alcohols with aldehydes or ketones using 1,1,3,3-tetramethyldisiloxane (B107390) as the reducing agent. organic-chemistry.org These methods offer promising pathways to selectively produce complex ethers like the target molecule. researchgate.net

Advanced Synthetic Strategies

Electrophile-Induced Ether Transfer Reactions

A novel and strategically important approach to forming ether linkages is through electrophile-induced ether transfer. This method has been developed for the formation of syn-1,3-diol mono- and diethers by the electrophilic activation of homoallylic alkoxymethyl ethers. nih.gov The reaction proceeds with excellent stereocontrol, generating the desired stereochemistry simultaneously with the ether functionality. nih.gov

In a typical reaction, a homoallylic alcohol protected as an alkoxymethyl ether is treated with an electrophile such as iodine monochloride (ICl) or iodine monobromide (IBr). nih.govsemanticscholar.org This induces a cyclization to form an intermediate oxonium ion, which is then intercepted by a nucleophile. While this specific methodology is tailored for polyketide-like structures, the underlying principle of activating an acetal (B89532) for intramolecular or intermolecular C-O bond formation could be adapted. For the synthesis of this compound, a strategy involving the electrophilic activation of a suitable precursor containing a benzyloxymethyl group could be devised. The choice of solvent and temperature can be crucial in dictating the diastereoselectivity of the ether-transfer reaction. semanticscholar.org

Table 2: Conditions for Electrophile-Induced Ether Transfer

Electrophile Substrate Conditions Outcome Reference
ICl MOM-protected homoallylic alcohol Toluene (B28343), -78 °C, then nucleophilic quench High yield, excellent 1,3-syn-stereoselectivity semanticscholar.org
IBr Benzyloxymethyl substrate CH2Cl2 Competitive benzyl cleavage observed nih.gov
ICl Benzyloxymethyl substrate Toluene Exclusively ether transfer product nih.gov

Nucleophilic Substitution Pathways for Benzyl Ether Formation

The most classic and widely used method for preparing ethers is the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com This reaction involves the attack of an alkoxide ion on a primary alkyl halide. wikipedia.org To synthesize this compound, this would typically involve the reaction of the sodium salt of 2-bromo-1-phenylethanol (the alkoxide) with benzyl bromide or benzyl chloride.

The success of the Williamson synthesis is highly dependent on the structure of the reactants. The SN2 mechanism works best with primary alkyl halides. masterorganicchemistry.com Since benzyl halides are primary, they are excellent substrates for this reaction. The alkoxide can be primary or secondary; however, tertiary alkoxides tend to undergo elimination. wikipedia.org The alkoxide of 2-bromo-1-phenylethanol is a secondary alkoxide, which should be amenable to substitution, though steric hindrance could slow the reaction rate. A strong base, such as sodium hydride (NaH), is typically used to deprotonate the alcohol to form the nucleophilic alkoxide. organic-chemistry.orgmasterorganicchemistry.com The reaction is of broad scope and remains one of the most popular methods for preparing both symmetrical and asymmetrical ethers. wikipedia.org

Chemical Reactivity and Mechanistic Studies of 2 Bromo 1 Phenylethoxy Methyl Benzene

Reactivity at the Benzylic Position

The benzylic position, referring to the carbon atom directly attached to a benzene (B151609) ring (in this case, the C6H5-C H2-O group), is a site of enhanced reactivity. This heightened reactivity is primarily due to the ability of the adjacent aromatic ring to stabilize reactive intermediates, such as radicals and carbocations, through resonance. nih.govnih.gov

Homolytic Cleavage and Radical Reactions at the Benzylic Methylene (B1212753)

Homolytic cleavage of a benzylic C-H bond involves the symmetrical breaking of the bond, where each atom retains one of the bonding electrons, resulting in the formation of a radical. jeeadv.ac.in This process is particularly favorable at the benzylic position because the resulting benzyl (B1604629) radical is significantly stabilized by the delocalization of the unpaired electron into the adjacent π-system of the benzene ring. nih.gov

The reaction is typically initiated by heat or light in the presence of a radical initiator. jeeadv.ac.in For benzylic ethers, this can lead to selective functionalization. nih.govorganic-chemistry.org A common laboratory reagent for achieving benzylic halogenation is N-Bromosuccinimide (NBS), which provides a low concentration of bromine radicals to facilitate a selective reaction at the most reactive C-H bond. jeeadv.ac.in In the context of [(2-Bromo-1-phenylethoxy)methyl]benzene, the reaction would proceed via hydrogen atom transfer (HAT) from the benzylic methylene, generating a resonance-stabilized benzylic radical. nih.gov This intermediate can then react with a halogenating agent or undergo other radical-mediated transformations. nih.govrsc.org

Table 1: Potential Radical Reactions at the Benzylic Methylene

Reactant/Condition Intermediate Potential Product(s)
NBS, light/heat Resonance-stabilized benzyl radical [(2-Bromo-1-phenylethoxy)bromomethyl]benzene
Peroxides, heat Resonance-stabilized benzyl radical Dimerization or oxidation products

Heterolytic Cleavage and Carbocationic Intermediates

Heterolytic cleavage involves the breaking of a covalent bond where one fragment retains both bonding electrons. At the benzylic position, the C-O bond of the ether can undergo heterolytic cleavage, particularly under acidic conditions, to form a benzyl carbocation. unizin.orglibretexts.org This carbocation is highly stabilized by resonance, with the positive charge delocalized over the ortho and para positions of the aromatic ring. unizin.org

The formation of this stable carbocation intermediate is the key step in SN1 and E1 reactions at the benzylic position. unizin.orglibretexts.org Once formed, the benzyl carbocation can be trapped by a variety of nucleophiles or lose a proton to form an alkene, although the latter is not possible for this specific methylene group. The cleavage of benzyl ethers is a common reaction, often facilitated by strong acids like HBr or HI, or Lewis acids. organic-chemistry.orgunizin.orgorganic-chemistry.org

Table 2: Potential Reactions via Benzylic Carbocation Intermediate

Reactant/Condition Intermediate Potential Product(s)
Strong acid (e.g., HBr) Resonance-stabilized benzyl carbocation Benzyl bromide and 2-bromo-1-phenylethanol (B177431) unizin.org
Lewis acid (e.g., BCl₃·SMe₂) Resonance-stabilized benzyl carbocation Benzyl chloride and 2-bromo-1-phenylethanol organic-chemistry.org

Reactivity of the α-Bromo-Phenylethyl Moiety

The second major reactive site in the molecule is the α-bromo-phenylethyl group, -CH(C6H5)-CH2Br. This portion of the molecule contains a primary alkyl halide and a chiral benzylic carbon, leading to distinct reactivity patterns.

Nucleophilic Substitution Reactions at the Bromine-Bearing Carbon (C2)

The carbon atom bonded to the bromine (C2) is a primary carbon, making it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. In an SN2 reaction, a nucleophile attacks the electrophilic carbon, and the leaving group (bromide) departs in a single, concerted step. lumenlearning.com This mechanism typically results in an inversion of stereochemistry if the carbon were chiral, though in this case, it is a methylene (-CH2Br) group. libretexts.org

The bromide ion is an effective leaving group, facilitating substitution by a wide range of nucleophiles. However, SN1 reactions are also possible, especially with substrates that can form stable carbocations, such as those with α-carbonyl or benzylic groups. nih.govnii.ac.jp While the C2 carbon itself is primary, the adjacent C1 carbon is benzylic, which could influence the reaction mechanism under certain conditions.

Table 3: Examples of Nucleophilic Substitution at C2

Nucleophile (Nu⁻) Product
Hydroxide (OH⁻) [(2-Hydroxy-1-phenylethoxy)methyl]benzene
Cyanide (CN⁻) [(2-Cyano-1-phenylethoxy)methyl]benzene
Azide (B81097) (N₃⁻) [(2-Azido-1-phenylethoxy)methyl]benzene
Alkoxide (RO⁻) [(2-Alkoxy-1-phenylethoxy)methyl]benzene

Elimination Reactions to Form Unsaturated Species

When treated with a strong, non-nucleophilic base, this compound can undergo an elimination reaction. The most likely mechanism is a bimolecular elimination (E2), which is a concerted process where the base abstracts a proton from the carbon adjacent (beta) to the leaving group, while the leaving group departs and a double bond is formed. askthenerd.comlibretexts.org

In this molecule, the hydrogen on the C1 carbon (-C H(C6H5)-) is the beta-proton. Abstraction of this proton by a strong base like potassium tert-butoxide would lead to the elimination of HBr and the formation of an enol ether, specifically (E/Z)-[(1-phenylvinyloxy)methyl]benzene. According to Zaitsev's rule, elimination reactions tend to favor the formation of the more stable, more highly substituted alkene. libretexts.orgopenstax.org The stereochemistry of the E2 reaction is also highly specific, requiring an anti-periplanar arrangement of the proton and the leaving group. askthenerd.com Under conditions that favor carbocation formation (e.g., a weak base and a polar protic solvent), a unimolecular (E1) mechanism may compete. lumenlearning.commasterorganicchemistry.com

Reactions Involving the Stereocenter at C1 of the Phenylethoxy Group

The C1 carbon, -C H(C6H5)-, is a chiral center and a secondary benzylic position. Its reactivity is multifaceted. As discussed, the hydrogen atom on this carbon is susceptible to abstraction by a strong base, initiating an E2 elimination.

Furthermore, this position could potentially be involved in nucleophilic substitution, although this is less favorable than at the primary C2 carbon. A reaction at this stereocenter would likely proceed through an SN1 mechanism due to the stability of the resulting secondary benzylic carbocation. rsc.org If such a reaction were to occur (for example, cleavage of the C1-O bond), the formation of the planar carbocation intermediate would lead to a loss of stereochemical information, resulting in a racemic mixture of products. lumenlearning.com The outcome of reactions involving chiral centers is crucial in synthetic chemistry, and enzymatic resolutions or the use of chiral auxiliaries are often employed to control stereochemistry. nih.govnih.gov The specific reaction pathway—SN1, SN2, E1, or E2—is highly dependent on the reaction conditions, including the nature of the nucleophile/base, solvent, and temperature. masterorganicchemistry.comacs.org

Ether Cleavage and Transformation Reactions

The cleavage of the C-O bond in the benzyl ether moiety is a central transformation for this compound, often used as a protecting group for alcohols in organic synthesis. nih.govorganic-chemistry.org The stability of the benzyl group under many conditions, coupled with the variety of methods for its removal, makes it highly versatile. nih.govacs.org

A range of methodologies has been developed for the cleavage of benzyl ethers, each with specific advantages regarding substrate compatibility and reaction conditions. The most common methods include catalytic hydrogenolysis, cleavage with strong acids, and oxidative removal. organic-chemistry.org

Catalytic Hydrogenolysis : This is a widely used method for benzyl ether deprotection. commonorganicchemistry.com It typically involves the use of hydrogen gas (H₂) and a palladium-on-carbon (Pd/C) catalyst. organic-chemistry.orgyoutube.com The reaction proceeds via hydrogenolysis of the benzylic C-O bond to yield the free alcohol and toluene (B28343) as a byproduct. youtube.com For substrates containing other reducible functional groups, such as alkenes or alkynes, a hydrogen transfer source like 1,4-cyclohexadiene (B1204751) can be employed to moderate the reactivity. organic-chemistry.org

Acid-Catalyzed Cleavage : Strong acids such as HBr and HI can cleave benzyl ethers. organic-chemistry.orgyoutube.com This method is generally limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org The mechanism often proceeds via an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether. libretexts.org Lewis acids, such as boron trichloride (B1173362) (BCl₃) and its complexes, offer a milder alternative for cleaving benzyl ethers and can exhibit high chemoselectivity. organic-chemistry.orgresearchgate.netatlanchimpharma.com

Dissolving Metal Reduction : Systems like sodium in liquid ammonia (B1221849) (Birch reduction) are effective for cleaving benzyl ethers but are also very powerful reducing agents that can affect other functional groups, particularly aromatic rings. nih.govacs.orgacs.org

Oxidative Cleavage : Various oxidizing agents can selectively cleave benzyl ethers under mild conditions. These methods are particularly useful when reductive or strongly acidic conditions are incompatible with other functional groups in the molecule. organic-chemistry.orgresearchgate.net

Table 1: Comparison of Benzyl Ether Deprotection Methodologies

Deprotection Method Typical Reagents Conditions Advantages Limitations
Catalytic Hydrogenolysis H₂, Pd/C Neutral, room temp. High yield, clean reaction. youtube.com Incompatible with reducible groups (alkenes, alkynes, some halides). atlanchimpharma.comthieme-connect.com
Acid-Catalyzed Cleavage HBr, HI, BCl₃, AlCl₃ Strong acid or Lewis acid Effective for robust molecules. Limited functional group tolerance. organic-chemistry.orgatlanchimpharma.com
Dissolving Metal Reduction Na/NH₃ (Birch) Low temperature Powerful reduction Reduces aromatic rings and other functional groups. nih.gov
Oxidative Cleavage DDQ, Ozone Mild, often neutral High chemoselectivity possible. organic-chemistry.orgnih.gov Reagent-dependent side reactions.

Oxidative methods provide a valuable alternative to hydrogenolysis, especially for complex molecules with sensitive functional groups. nih.govacs.org

2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) : DDQ is a widely used reagent for the oxidative cleavage of benzyl ethers. cdnsciencepub.com The reaction is particularly efficient for electron-rich benzyl ethers, such as p-methoxybenzyl (PMB) ethers, but can also be applied to simple benzyl ethers, sometimes requiring photoirradiation to facilitate the reaction. organic-chemistry.orgresearchgate.netnih.govrsc.org The mechanism is believed to involve a hydride abstraction from the benzylic carbon to form a stabilized benzylic cation intermediate. cdnsciencepub.comrsc.org This cation is then trapped by nucleophiles, such as water, to form a hemiacetal, which subsequently decomposes to the deprotected alcohol and benzaldehyde (B42025). acs.org

Ozone (O₃) : Ozonolysis provides a mild method for the oxidative removal of benzyl ethers. organic-chemistry.orgbyjus.comorganic-chemistry.org The reaction results in the formation of a benzoic ester, benzoic acid, and the corresponding alcohol. organic-chemistry.orgorganic-chemistry.org A subsequent basic workup can be used to hydrolyze the ester, affording the fully deprotected alcohol. organic-chemistry.orgorganic-chemistry.org This method is notable for its compatibility with glycosidic linkages and acetals, making it highly selective in carbohydrate chemistry. organic-chemistry.org

Hypervalent Iodine Reagents : Reagents such as o-iodoxybenzoic acid (IBX) and its derivatives can effect the oxidative transformation of benzyl ethers. siu.edu The proposed pathway involves a single electron transfer (SET) mechanism, initiating with a hydrogen atom abstraction from the benzylic position. siu.edu Depending on the reaction conditions, the products can be the corresponding benzoate (B1203000) ester or the cleaved alcohol and benzaldehyde. siu.edu

Other Oxidants : A variety of other oxidative systems can be employed, including those based on oxoammonium salts like TEMPO in the presence of a co-oxidant, or systems that generate bromo radicals from alkali metal bromides. semanticscholar.orgresearchgate.net

Under acidic conditions, the cleavage of benzyl ethers like this compound proceeds through a well-defined mechanistic pathway. The regioselectivity of the cleavage is dictated by the ability of the benzyl group to stabilize a positive charge.

The reaction is initiated by the protonation of the ether oxygen atom. nih.govacs.org This is followed by the dissociation of the protonated ether via an Sₙ1 mechanism. nih.govacs.org This dissociation preferentially cleaves the bond between the oxygen and the benzylic carbon, leading to the formation of a stable benzyl carbocation and the free alcohol (2-bromo-1-phenylethanol). libretexts.orgnih.gov The alternative pathway, which would form an unstable primary carbocation, is thermodynamically unfavorable. nih.gov

The fate of the benzyl carbocation intermediate depends on the nucleophiles present in the reaction medium:

Transetherification : In a non-aqueous alcoholic solvent, the benzyl carbocation can be intercepted by an alcohol molecule from the solvent. nih.gov This results in the formation of a new ether, a process known as transetherification. bgu.ac.ilepa.gov If the reaction is conducted in the presence of another alcohol, competitive formation of a new unsymmetrical ether can occur. acs.org

Chemoselectivity and Regioselectivity in Complex Reaction Environments

In molecules containing multiple functional groups, the choice of reagents and reaction conditions is critical to ensure selective transformation of the target benzyl ether.

Chemoselectivity : This refers to the preferential reaction of one functional group over another. Many deprotection methods for benzyl ethers offer a high degree of chemoselectivity.

Lewis acids like boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂) can cleave benzyl ethers while leaving silyl (B83357) ethers, esters, and alkenes intact. organic-chemistry.org

Oxidative reagents often show selectivity based on the electronic properties of the aromatic ring. For instance, DDQ can selectively cleave an electron-rich p-methoxybenzyl (PMB) ether in the presence of a standard benzyl ether. nih.gov Conversely, certain reductive conditions using a lithium naphthalenide radical anion have been shown to selectively cleave benzyl ethers in the presence of PMB ethers. organic-chemistry.orgresearchgate.net

Catalytic hydrogenolysis is generally not chemoselective in the presence of other reducible groups like alkenes, alkynes, or certain halogen substituents. atlanchimpharma.comthieme-connect.com However, specific catalysts or conditions can sometimes achieve this selectivity. youtube.comthieme-connect.com

Regioselectivity : This concerns which of several similar functional groups reacts, or at which position a reaction occurs.

In the acid-catalyzed cleavage of this compound, the reaction is highly regioselective. Cleavage occurs exclusively at the O–CH₂Ph bond due to the superior stability of the resulting benzyl carbocation compared to the alternative carbocation. nih.gov

In molecules containing multiple, electronically distinct benzyl-type ethers, reagents can be chosen to target a specific group. For example, in a molecule containing both a benzyl ether and a PMB ether, the more electron-rich PMB group is more susceptible to oxidative cleavage by DDQ. nih.gov

The reductive ring-opening of benzylidene acetals, which are cyclic ethers, can also exhibit high regioselectivity depending on the reagent and substrate structure, providing access to specific primary or secondary benzyl ethers. acs.org

Stereochemical Outcomes and Control in Reactions

The compound this compound possesses a chiral center at the carbon atom bonded to the phenyl group, the bromo-methyl group, and the ether oxygen (C1 of the ethoxy moiety). The stereochemical outcome of reactions involving this compound is critically dependent on whether the reaction occurs at this stereocenter or elsewhere in the molecule.

For the most common reactions involving the cleavage of the benzyl ether, the reaction site is the benzylic carbon of the protecting group (the O–C H₂Ph bond). youtube.com Standard deprotection methods such as catalytic hydrogenolysis, dissolving metal reduction, and most oxidative cleavages (e.g., with DDQ or ozone) break this bond. organic-chemistry.orgacs.org Since no bonds to the chiral center are broken during these transformations, the original stereochemistry of the resulting 2-bromo-1-phenylethanol is fully retained.

Similarly, in acid-catalyzed hydrolysis, the regioselective cleavage occurs to form the benzyl carbocation, leaving the chiral alcohol intact. nih.govacs.org Therefore, the stereochemical integrity of the chiral center is preserved.

If a reaction were to proceed via an Sₙ1-type mechanism at the chiral center itself, it would involve the formation of a planar carbocation, leading to a racemic or diastereomeric mixture of products. An Sₙ2 reaction at the chiral center would result in an inversion of configuration. However, these pathways are not characteristic of standard benzyl ether cleavage. In reactions where a chiral benzylic carbocation is formed as an intermediate, diastereoselective attack by nucleophiles can be achieved if another stereocenter is present in the molecule to influence the approach of the nucleophile. acs.org

Theoretical and Computational Investigations of 2 Bromo 1 Phenylethoxy Methyl Benzene

Computational Modeling of Reaction Mechanisms

Computational modeling serves as a virtual laboratory for exploring the pathways of chemical reactions. By mapping the potential energy surface, these methods can identify the most energetically favorable routes from reactants to products, detailing the transient species that exist along the way. acs.org This is particularly valuable for reactions involving [(2-Bromo-1-phenylethoxy)methyl]benzene, which possesses multiple reactive sites, including the benzylic ether linkage and the carbon-bromine bond. Potential reactions such as nucleophilic substitution, elimination, or ether cleavage can be systematically investigated. youtube.compearson.comresearchgate.net

Quantum chemical methods, such as Density Functional Theory (DFT), are indispensable for locating and characterizing the high-energy transition states and transient intermediates that define a reaction mechanism. arxiv.orgresearchgate.net For a reaction involving this compound, such as the cleavage of the C-O ether bond, calculations can reveal the precise geometry of the transition state where the bond is partially broken and a new bond may be forming. acs.org Vibrational frequency analysis is a key step in this process; a genuine transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. acs.org Similarly, the structures and relative stabilities of potential intermediates, such as carbocations that could form at the benzylic position, can be accurately computed. rsc.org

Table 1: Illustrative Calculated Energetics for Competing Pathways This table presents hypothetical data for the reaction of this compound with a nucleophile, calculated at the DFT/B3LYP level of theory.

PathwayActivation Energy (ΔG‡) in kcal/molReaction Energy (ΔG_rxn) in kcal/molPredicted Outcome
SN2 Substitution at C-Br 22.5-15.2Kinetically accessible, thermodynamically favorable
E2 Elimination of HBr 25.1-10.8Higher kinetic barrier, less favorable
Ether Cleavage (Acid-Catalyzed) 19.8-18.5Kinetically preferred under acidic conditions

Electronic Structure Analysis

The arrangement of electrons within a molecule is the ultimate determinant of its chemical behavior. Computational analysis of the electronic structure provides deep insights into molecular orbitals and charge distribution, which are fundamental to understanding reactivity.

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.eduwikipedia.org The HOMO represents the region from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO indicates the region most susceptible to accepting electrons (electrophilicity). numberanalytics.compku.edu.cn For this compound, the location of the HOMO would likely be distributed across the electron-rich phenyl rings and the oxygen atom. The LUMO, conversely, would be expected to have significant contributions from the antibonding σ* orbital of the C-Br bond, making this site a prime target for nucleophilic attack. The energy gap between the HOMO and LUMO is also a crucial indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. numberanalytics.com

The Molecular Electrostatic Potential (MEP) surface provides a visual map of the charge distribution on the molecule's surface. mdpi.com It is a valuable tool for identifying sites prone to electrostatic interactions. ias.ac.in The MEP is typically color-coded, with red indicating regions of negative potential (electron-rich, attractive to electrophiles) and blue indicating areas of positive potential (electron-poor, attractive to nucleophiles). mdpi.com For this compound, the MEP surface would be expected to show significant negative potential around the oxygen atom due to its lone pairs and over the faces of the aromatic rings due to the π-electron clouds. A region of positive potential, known as a σ-hole, is anticipated on the bromine atom along the axis of the C-Br bond, making it a potential site for halogen bonding interactions. mdpi.combohrium.com

Conformational Analysis and Stereoelectronic Effects

The three-dimensional arrangement of atoms in this compound is not static. Rotation around its single bonds gives rise to various conformations, each with a different energy and, potentially, different reactivity.

Conformational analysis involves computationally exploring the potential energy surface to identify stable conformers (energy minima) and the barriers to rotation between them. The core C-C bond of the ethoxy bridge is analogous to 1,2-disubstituted ethanes, which can exist in anti (substituents at 180°) and gauche (substituents at ±60°) conformations. nih.govjst.go.jp Computational studies can determine the relative energies of these conformers, which are influenced by a balance of steric hindrance and subtle stereoelectronic effects. acs.orgnih.gov

Stereoelectronic effects are orbital interactions that depend on the molecule's geometry. wikipedia.orgbaranlab.org In this compound, a key stereoelectronic interaction would be hyperconjugation involving the lone pairs on the ether oxygen. These lone pairs can donate electron density into the antibonding orbitals (σ) of adjacent bonds, such as the C-C or C-H bonds. This interaction, similar to the anomeric effect, is maximized when the lone pair orbital and the acceptor σ orbital are anti-periplanar (aligned at 180°), which can stabilize specific conformations. basna.ir These effects can influence not only conformational preference but also the reactivity of adjacent C-H bonds. researchgate.net

Spectroscopic Property Predictions and Correlations with Molecular Structure

Detailed theoretical and computational investigations into the spectroscopic properties of this compound are not extensively available in publicly accessible scientific literature. As a result, a comprehensive analysis based on diverse, published research findings cannot be compiled at this time.

Computational chemistry serves as a powerful tool for predicting the spectroscopic characteristics of molecules, offering valuable insights that complement experimental data. Techniques such as Density Functional Theory (DFT) are commonly employed to calculate parameters like Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and to simulate mass spectrometry (MS) fragmentation patterns. These predictions are intrinsically linked to the molecule's three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

For a molecule like this compound, a theoretical spectroscopic analysis would typically involve the following:

¹H and ¹³C NMR Spectroscopy Predictions: Computational models would predict the chemical shifts for each unique proton and carbon atom in the molecule. The predicted shifts for the aromatic protons on the two phenyl rings would be influenced by their chemical environment, including the effects of the ether oxygen and the bromoethyl group. Similarly, the chemical shifts of the aliphatic protons on the ethoxy bridge and the methylene (B1212753) group would be calculated, providing a theoretical spectrum that could be used to aid in the structural elucidation of the compound.

Infrared (IR) Spectroscopy Predictions: Theoretical calculations would identify the vibrational frequencies corresponding to the various functional groups within the molecule. Key predicted absorptions would include C-H stretching vibrations from the aromatic rings and aliphatic chains, C-O-C stretching of the ether linkage, and the C-Br stretching frequency. The correlation between these predicted frequencies and the specific molecular motions provides insight into the molecule's vibrational modes.

Mass Spectrometry (MS) Fragmentation Analysis: While not a direct spectral prediction, computational methods can be used to analyze the stability of potential fragment ions. This information helps in predicting the likely fragmentation pathways of this compound upon ionization in a mass spectrometer, aiding in the interpretation of an experimental mass spectrum.

Without specific computational studies on this compound, the presentation of detailed data tables and in-depth research findings, as requested, is not possible. The correlation between molecular structure and spectroscopic properties for this specific compound remains an area for future investigation.

Applications in Organic Synthesis and Method Development

Utility as a Versatile Synthetic Intermediate

As a synthetic intermediate, [(2-Bromo-1-phenylethoxy)methyl]benzene offers a unique combination of reactive sites and structural features that chemists can exploit to construct intricate molecular frameworks.

This compound is a key intermediate in the synthesis of optically active styrene (B11656) oxides. These epoxides are valuable building blocks in organic synthesis and can be utilized in the creation of a variety of chiral compounds, including pharmaceuticals and natural products. The ability to generate enantiomerically enriched styrene oxides from this precursor makes it a significant tool for chemists aiming to synthesize complex natural products with high stereochemical control.

The inherent ether linkage within this compound makes it a direct precursor for more complex ether-containing molecules. For instance, it is a key starting material in the synthesis of benzyloxymethyl-protected styrene oxides. Furthermore, its reaction with 2-aminothiophenol (B119425) derivatives can yield styryl-derived 1,5-benzothiazepines, a process in which the ether linkage of the parent molecule remains intact.

Strategic Role in Protecting Group Chemistry

Protecting groups are an indispensable part of modern organic synthesis, allowing chemists to selectively mask and unmask reactive functional groups. This compound is a precursor to the benzyloxymethyl (BOM) protecting group, a widely used moiety for the protection of alcohols.

The benzyloxymethyl (BOM) group is typically introduced to an alcohol using benzyloxymethyl chloride, which can be prepared from this compound. The stability of the BOM ether allows it to withstand a variety of reaction conditions.

Deprotection MethodReagents
Acidic HydrolysisStrong acids (e.g., HCl, H2SO4) in an aqueous medium
HydrogenolysisH2 gas with a metal catalyst (e.g., Pd/C)
Lewis AcidsLewis acids (e.g., TiCl4, BF3·OEt2)

A key advantage of the benzyloxymethyl (BOM) protecting group is its utility in orthogonal protection strategies. This means that the BOM group can be selectively removed without affecting other protecting groups within the same molecule. The BOM group is stable under conditions used to remove many other common protecting groups, such as silyl (B83357) ethers (e.g., TBDMS), esters, and carbamates. This orthogonality is crucial in the multi-step synthesis of complex molecules that possess multiple reactive sites, such as polyketides and other natural products.

Protecting GroupStability to BOM Deprotection (Hydrogenolysis)Stability to Silyl Ether Deprotection (Fluoride)
Benzyloxymethyl (BOM)CleavedStable
tert-Butyldimethylsilyl (TBDMS)StableCleaved

Contributions to Chiral Synthesis

This compound and its derivatives have made significant contributions to the field of chiral synthesis, which focuses on the preparation of enantiomerically pure compounds. It is a key intermediate in the synthesis of enantiomerically enriched benzyloxymethyl-protected styrene oxides.

The development of methods for the enantioselective synthesis of these protected styrene oxides, often employing a chiral catalyst, allows for a high degree of stereochemical control. Chiral (benzyloxymethyl)styrene oxide is a versatile building block that can be used to introduce a chiral center into a molecule with high stereocontrol. It has found application in the synthesis of a variety of chiral compounds, including chiral diols, amino alcohols, and other epoxides, which are often key components of natural products and pharmaceuticals.

Diastereoselective and Enantioselective Transformations

The chiral 1-phenylethoxy moiety within this compound can serve as a chiral auxiliary, directing the stereochemical outcome of reactions at other parts of the molecule or in reactions with other substrates. The presence of the benzylic ether can influence the diastereoselectivity of reactions by steric hindrance or through the formation of chiral chelates with metal catalysts.

In a broader context, chiral auxiliaries are instrumental in asymmetric synthesis, enabling the production of a single enantiomer of a target compound. mdpi.com For instance, chiral 1-phenylethylamine (B125046) (α-PEA), a precursor to the 1-phenylethoxy group, is widely used as a chiral auxiliary in the diastereoselective synthesis of various medicinal substances and natural products. mdpi.com The stereocenter on the auxiliary directs the approach of reagents, leading to the preferential formation of one diastereomer over the other.

While specific studies on this compound as a chiral auxiliary are not extensively documented, the principles of asymmetric induction by similar chiral structures are well-established. For example, in the synthesis of chiral morpholine (B109124) derivatives, electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols, which contain a chiral center analogous to the 1-phenylethoxy group, proceeds with high diastereoselectivity.

Furthermore, the development of enantioselective reactions of 2H-azirines highlights the use of chiral additives to control the stereochemical outcome of nucleophilic additions to C=N double bonds, a strategy that could potentially be applied in reactions involving derivatives of this compound. nih.gov

Synthesis of Chiral Derivatives

The 2-bromo-1-phenylethoxy unit is a valuable synthon for the synthesis of a variety of chiral derivatives. The bromine atom serves as a good leaving group, allowing for nucleophilic substitution reactions to introduce a wide range of functional groups. The inherent chirality of the 1-phenylethoxy backbone ensures that these derivatives are obtained as single enantiomers or diastereomers, provided the starting material is enantiomerically pure.

The synthesis of chiral compounds often relies on the use of enantiopure starting materials, a concept known as the "chiral pool" approach. nih.gov Amino acids, for example, are frequently used as precursors for chiral molecules due to their readily available stereogenic centers. researchgate.net Similarly, enantiomerically pure 2-bromo-1-phenylethanol (B177431), a likely precursor to this compound, can be a starting point for a variety of chiral compounds.

Research on the enantioselective synthesis of α-bromo acid derivatives and bromohydrins from tartrate-derived bromoacetals demonstrates a methodology that, while not directly involving the target compound, illustrates the principle of using a chiral template to generate new stereocenters. rsc.org In these reactions, the bromination of acetals derived from aryl alkyl ketones and tartaric acid proceeds with good diastereoselectivity. rsc.org

Advancements in Carbon-Oxygen Bond Formation Methodologies

The synthesis of ethers, such as this compound, is a fundamental transformation in organic chemistry, and advancements in carbon-oxygen (C-O) bond formation are continually sought. Traditional methods like the Williamson ether synthesis often have limitations, especially when dealing with sterically hindered substrates.

Recent progress in this area includes the development of enzymatic reactions for C-C and, by extension, C-O bond formation, which offer high chemo-, regio-, and stereoselectivity. bohrium.com The use of dual-functionalized ionic liquids that mimic the hydrogen-bonding properties of water has been explored to enhance the activity of hydrolases in non-aqueous media for asymmetric synthesis. bohrium.com

Furthermore, the synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers has been achieved through the base-mediated reaction of phenols with halothane. beilstein-journals.orgresearchgate.netresearchgate.net This method provides a convenient route to highly functionalized aryl ethers without the need for expensive transition-metal catalysts. beilstein-journals.orgresearchgate.netresearchgate.net While the substrate is different, the underlying principle of nucleophilic attack of a phenoxide on a halogenated electrophile is relevant to the synthesis of compounds like this compound.

Exploration in Derivatization and Functional Group Interconversions

The bromine atom in this compound is a key site for derivatization and functional group interconversions. Halides are excellent leaving groups, with the order of reactivity in SN2 reactions being I > Br > Cl. vanderbilt.edu This allows for the displacement of the bromide with a variety of nucleophiles to introduce new functionalities.

Common functional group interconversions involving alkyl halides include:

Conversion to other halides: The Finkelstein reaction allows for the conversion of alkyl bromides to alkyl iodides or chlorides using the corresponding sodium halide in acetone. vanderbilt.edu

Formation of nitriles: Displacement of the bromide with a cyanide anion provides access to nitriles, which are versatile intermediates that can be hydrolyzed to carboxylic acids or reduced to amines. vanderbilt.edu

Synthesis of azides: Reaction with sodium azide (B81097) yields alkyl azides, which can be subsequently reduced to primary amines. vanderbilt.edu

The table below summarizes some potential derivatization reactions of this compound, along with the expected products and general reaction conditions.

ReagentProduct Functional GroupGeneral Reaction Conditions
Sodium Iodide (NaI)IodoAcetone, reflux
Sodium Cyanide (NaCN)CyanoDMSO
Sodium Azide (NaN3)AzidoDMF
Sodium Hydroxide (NaOH)HydroxyAqueous, heat
Sodium Alkoxide (NaOR')EtherAlcohol solvent
Lithium Aluminum Hydride (LiAlH4)Hydro (dehalogenation)Ether

These transformations would yield a variety of chiral compounds with the core 1-phenylethoxy structure intact, demonstrating the utility of this compound as a versatile chiral building block in organic synthesis.

Future Research Directions and Emerging Opportunities

Development of Green Chemistry Approaches for Synthesis

The traditional synthesis of ethers and brominated compounds often involves stoichiometric reagents and hazardous solvents, generating significant waste. ijnc.ir The principles of green chemistry offer a framework for developing more environmentally benign synthetic routes to [(2-Bromo-1-phenylethoxy)methyl]benzene. solubilityofthings.com Future research will likely focus on several key areas to minimize the environmental impact of its synthesis. ijnc.ir

Key green chemistry strategies applicable to the synthesis include:

Use of Renewable Feedstocks and Solvents: Investigating the use of bio-derived solvents or solvent-free reaction conditions can drastically reduce the environmental footprint. ijnc.ir

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. This involves minimizing the use of protecting groups and stoichiometric reagents in favor of catalytic alternatives. ijnc.ir

Energy Efficiency: Exploring energy-efficient technologies such as microwave-assisted synthesis or flow chemistry can reduce energy consumption and reaction times. ijnc.ir

Waste Reduction: The development of catalytic systems that can be recycled and reused, along with minimizing the formation of byproducts, are crucial for waste prevention. ijnc.ir

Below is a table summarizing potential green chemistry approaches for the synthesis of this compound.

Green Chemistry PrincipleApplication to Synthesis of this compound
Waste Prevention Designing synthetic routes with high atom economy to minimize byproducts.
Atom Economy Utilizing catalytic methods for etherification and bromination to reduce stoichiometric waste.
Less Hazardous Chemical Syntheses Replacing hazardous reagents and solvents with safer alternatives.
Designing Safer Chemicals Not directly applicable to the synthesis itself, but to the potential applications of the final product.
Safer Solvents and Auxiliaries Employing benign solvents like water or bio-solvents, or conducting reactions under solvent-free conditions.
Design for Energy Efficiency Using microwave irradiation or flow chemistry to reduce reaction times and energy consumption.
Use of Renewable Feedstocks Sourcing starting materials from renewable biomass where feasible.
Reduce Derivatives Avoiding unnecessary protection and deprotection steps in the synthetic sequence.
Catalysis Employing recyclable and highly efficient catalysts for both the etherification and bromination steps. solubilityofthings.com
Design for Degradation Not directly applicable to the synthesis itself, but to the lifecycle of the final product.
Real-time Analysis for Pollution Prevention Using in-situ monitoring techniques to optimize reaction conditions and prevent runaway reactions or byproduct formation.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and conditions that minimize the risk of explosions, fires, and accidental releases.

Exploration of Novel Catalytic Systems for Etherification and Bromination

Catalysis is fundamental to developing efficient and sustainable synthetic methods. mdpi.com For the synthesis of this compound, which involves key etherification and bromination steps, the exploration of novel catalytic systems presents a significant opportunity for advancement. solubilityofthings.com

For Etherification: The formation of the ether linkage can be improved by moving beyond traditional Williamson ether synthesis conditions. Research is focused on developing catalysts that operate under milder conditions with broader substrate scope and functional group tolerance. researchgate.net Emerging trends include:

Transition Metal Catalysis: Copper- and palladium-based catalysts have shown great promise in C-O bond formation, often requiring lower temperatures and weaker bases than classical methods. researchgate.netnih.gov

Organocatalysis: The use of small organic molecules as catalysts for etherification is a growing area, offering a metal-free alternative that can be more environmentally friendly. solubilityofthings.com

Biocatalysis: The use of enzymes to catalyze ether bond formation represents a highly sustainable approach, offering high selectivity under mild aqueous conditions. ijnc.iracs.org

For Bromination: Selective bromination is crucial for the synthesis. Modern catalytic approaches aim to replace hazardous and non-selective traditional brominating agents.

Enantioselective Bromination: For the synthesis of chiral analogues, the development of catalysts that can control the stereochemistry of the bromination step is a key area of research. nus.edu.sg This has been a challenging area in organic synthesis, but recent advances using amino-thiocarbamate and other organocatalysts have shown promise. nus.edu.sg

Transition-Metal-Catalyzed C-H Bromination: Directing-group-assisted, transition-metal-catalyzed C-H bromination offers a powerful method for regioselective bromination, potentially streamlining the synthesis. nih.gov Ruthenium-based catalysts, for example, have been developed for meta-selective C-H bromination. nih.gov

Electrochemical Bromination: Electricity-driven asymmetric bromocyclization, enabled by chiral phosphate (B84403) anion phase-transfer catalysis, is an emerging green tool in organic synthesis. researchgate.net

Advanced Spectroscopic Characterization for Mechanistic Elucidation

A deep understanding of the reaction mechanisms for the formation of this compound is essential for optimizing reaction conditions and improving yields. researchgate.net Advanced spectroscopic techniques that allow for the real-time monitoring of reactions and the characterization of transient intermediates are invaluable in this pursuit. numberanalytics.comresearchgate.net

Emerging spectroscopic methods for mechanistic studies include:

In-situ Spectroscopy: Techniques such as in-situ Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy allow researchers to follow the concentration of reactants, intermediates, and products in real-time without disturbing the reaction. researchgate.net This provides detailed kinetic and mechanistic data.

Advanced Mass Spectrometry: Techniques like tandem mass spectrometry (MS/MS) can be used to identify and structurally characterize reaction intermediates and byproducts, even at very low concentrations. researchgate.net

Two-Dimensional NMR (2D NMR): 2D NMR techniques are powerful for elucidating the complex structures of intermediates and products, providing detailed information about molecular connectivity and conformation. numberanalytics.com

Computational Spectroscopy: The combination of experimental spectroscopic data with quantum chemical simulations can provide a more complete picture of reaction mechanisms, helping to assign spectra to specific molecular structures and transition states. researchgate.net

Computational Design and Optimization of Synthetic Pathways

Computational chemistry and in silico tools are transforming the way synthetic routes are designed and optimized. nih.govresearchgate.net For a target molecule like this compound, these tools can accelerate the development of efficient and robust synthetic processes. digitellinc.com

Key computational approaches include:

Retrosynthetic Analysis Software: Computer-aided retrosynthesis programs can suggest multiple synthetic pathways to a target molecule, helping chemists to identify novel and more efficient routes. nih.govfrontiersin.org

Reaction Prediction and Optimization: Machine learning algorithms and quantum mechanics can predict the outcome of reactions, optimize reaction conditions (e.g., temperature, solvent, catalyst), and identify potential side reactions. researchgate.net

Thermodynamic and Kinetic Modeling: Computational models can be used to calculate the thermodynamics and kinetics of reaction steps, providing insights into reaction feasibility and identifying rate-limiting steps. digitellinc.com

Catalyst Design: Computational methods can aid in the design of new catalysts with improved activity, selectivity, and stability for the etherification and bromination reactions. mdpi.com

Integration into Automated Synthesis Platforms

The integration of chemical synthesis into automated platforms is revolutionizing both academic research and industrial production. wikipedia.orgoxfordglobal.com Automated systems offer increased efficiency, reproducibility, and the ability to perform high-throughput experimentation for rapid reaction optimization. oxfordglobal.com

Future opportunities for the synthesis of this compound on automated platforms include:

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters, improved heat and mass transfer, and enhanced safety, making them ideal for optimizing and scaling up the synthesis. rsc.orgjocpr.com

Robotic Synthesis Platforms: Automated robotic systems can perform entire multi-step syntheses with minimal human intervention, allowing for the rapid synthesis of analogues and the exploration of a wide range of reaction conditions. nih.govhowtorobot.com These platforms can be integrated with analytical tools for real-time monitoring and optimization. kit.edu

High-Throughput Experimentation (HTE): HTE platforms enable the rapid screening of numerous catalysts, reagents, and reaction conditions in parallel, significantly accelerating the optimization of the synthetic route. researchgate.net

AI-Driven Synthesis: The combination of automated synthesis platforms with artificial intelligence and machine learning algorithms can create "self-driving laboratories" that can independently design, execute, and optimize chemical reactions. rsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [(2-Bromo-1-phenylethoxy)methyl]benzene, and what critical parameters influence yield?

  • Methodological Answer : A widely used method involves the reaction of phenylethyl alcohol derivatives with hydrogen bromide (HBr). For example, heating phenylethanol to 110°C while introducing HBr gas under reflux conditions achieves bromination. Critical parameters include:

  • Temperature control : Excess heat may lead to decomposition or side reactions like elimination.
  • Reagent stoichiometry : Excess HBr ensures complete substitution.
  • Purification : Fractional distillation under reduced pressure (e.g., collecting the 97–99°C fraction at 2.0 kPa) improves purity (>90% yield) .
    • Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm product identity using GC-MS .

Q. How can this compound be characterized using spectroscopic techniques?

  • Methodological Answer :

  • ¹H NMR : Identify coupling patterns between the bromoethyl group (δ ~3.5–4.5 ppm) and adjacent protons. For example, the methylene protons adjacent to bromine show splitting due to geminal coupling.
  • GC-MS : Confirm molecular ion peaks (e.g., m/z 185.06 for related bromoethylbenzene derivatives) and fragmentation patterns .
  • IR Spectroscopy : Detect C-Br stretching vibrations (~500–600 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Liquid-liquid extraction : Use sodium carbonate (10% w/v) to remove acidic impurities, followed by water washes to neutralize residual HBr.
  • Drying agents : Anhydrous potassium carbonate or magnesium sulfate removes trace moisture.
  • Distillation : Fractional distillation under reduced pressure isolates the product while minimizing thermal degradation .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in nucleophilic substitution (SN) reactions?

  • Methodological Answer :

  • Electronic effects : The bromine atom acts as a leaving group, with its electronegativity polarizing the C-Br bond, facilitating SN2 mechanisms. Steric hindrance from the phenylethoxy group may favor SN1 pathways in polar solvents.
  • Substituent effects : The methoxy group’s electron-donating nature (+I effect) stabilizes carbocation intermediates in SN1 reactions, altering regioselectivity .
    • Experimental Design : Compare reaction rates with/without polar aprotic solvents (e.g., DMSO) and track intermediates via kinetic isotope effects or Hammett plots .

Q. What computational approaches predict the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate activation energies for possible transition states to identify favored reaction pathways.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories, especially in Suzuki-Miyaura couplings where steric bulk impacts palladium coordination .
    • Validation : Correlate computational predictions with experimental outcomes using HPLC to quantify product ratios .

Q. How can researchers resolve contradictory data on the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Controlled stability studies : Store samples under different temperatures (e.g., 4°C vs. 25°C), humidity levels, and light exposure. Monitor degradation via:
  • HPLC-PDA : Detect decomposition products (e.g., phenylethanol from hydrolysis).
  • Karl Fischer titration : Quantify moisture uptake.
  • Statistical analysis : Apply multivariate regression to identify dominant degradation factors (e.g., humidity > temperature) .

Q. What strategies minimize side reactions during the synthesis of this compound?

  • Methodological Answer :

  • By-product suppression : Use excess HBr to avoid incomplete substitution, which can lead to ether formation.
  • Catalytic additives : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems.
  • In situ monitoring : Employ Raman spectroscopy to detect intermediate species and adjust conditions dynamically .

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